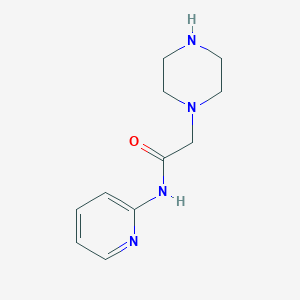

2-piperazin-1-yl-N-pyridin-2-yl-acetamide

描述

Historical Context and Evolution of Piperazine- and Pyridine-Containing Acetamides in Chemical Sciences

The journey of the constituent parts of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide is deeply rooted in the history of medicinal chemistry.

Piperazine (B1678402): The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, was first introduced into medicine for its ability to dissolve uric acid. chemeurope.com However, its most significant historical contribution began in 1953 when it was repurposed as an anthelmintic agent to treat roundworm and pinworm infections. drugbank.comnih.gov The anthelmintic action of piperazine compounds stems from their ability to paralyze the parasites, which allows the host's body to expel them. nih.gov Beyond its use in treating parasitic worms, the piperazine scaffold is recognized for its favorable physicochemical properties, such as good water solubility and the ability to be readily modified at its nitrogen positions, making it a "privileged scaffold" in drug design. researchgate.nettandfonline.com Its versatility has led to its incorporation into a wide array of therapeutic agents, including those with anticancer, antidepressant, and antimalarial properties. researchgate.net

Pyridine (B92270): The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, was first isolated in 1846. nih.gov It is a fundamental building block found in numerous natural products, including nicotine (B1678760) and vitamin B6 (pyridoxine). nih.gov In pharmaceutical sciences, the pyridine scaffold is a cornerstone of drug design, valued for its ability to improve water solubility and its capacity for chemical modification at various positions. nih.govresearchgate.net This has led to its presence in a vast number of approved drugs targeting a wide range of diseases. nih.gov Analysis of FDA-approved drugs between 2014 and 2023 revealed that 54 contained a pyridine ring, with a significant number being used in oncology and for central nervous system disorders. researchgate.netrsc.org

Acetamide (B32628) Linker: The acetamide group (-NHCOCH2-) serves as a common and effective linker in medicinal chemistry. researchgate.net Linkers are crucial for connecting different pharmacophoric elements within a single molecule, and the acetamide linker offers a desirable combination of chemical stability and conformational flexibility. researchgate.netrsc.org N-substituted acetamides have been explored for their ability to interact with the active sites of enzymes, making them valuable in the design of enzyme inhibitors. patsnap.com The incorporation of an acetamide linker can optimize the biological activity of a molecule by ensuring a proper connection between key structural components. researchgate.net

The evolution of these individual components in medicinal chemistry has naturally led to their combination in more complex molecular structures. The synthesis of molecules containing both piperazine and pyridine moieties, often connected by various linkers including acetamides, represents a logical progression in the quest for novel bioactive compounds.

Significance of the Piperazine-Acetamide-Pyridine Core Structure in Contemporary Drug Discovery Research

The combination of piperazine, acetamide, and pyridine moieties into a single core structure, as seen in this compound, holds considerable significance in modern drug discovery. This significance stems from the synergistic contribution of each component's physicochemical and pharmacological properties.

This scaffold is of particular interest in the development of kinase inhibitors, which are a major class of drugs, especially in oncology. researchgate.net Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase, and the piperazine-acetamide-pyridine structure is well-suited for this purpose. Furthermore, this structural motif has been explored in the context of other therapeutic areas, including neurodegenerative diseases, due to the favorable CNS permeability often associated with piperazine-containing compounds. researchgate.net

Overview of Research Trajectories for this compound and its Structurally Related Analogues

Research involving the this compound scaffold and its analogs has generally focused on the synthesis and biological evaluation of these compounds for various therapeutic applications. The modular nature of the scaffold allows for systematic modifications to explore structure-activity relationships (SAR).

One major research trajectory involves the synthesis of libraries of analogs where each of the three components—the piperazine ring, the acetamide linker, and the pyridine ring—is systematically modified. For example, substituents can be introduced onto the piperazine ring, the length and nature of the linker can be altered, and the substitution pattern on the pyridine ring can be varied. nih.gov These modifications aim to optimize the compound's potency, selectivity, and pharmacokinetic properties.

A notable area of investigation for structurally related compounds is in the field of antimicrobial agents. For instance, studies have reported the synthesis of disubstituted piperazines, including those with an acetamide linker, which have shown promising antibacterial and antifungal activity. nih.gov In one such study, analogs were tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and showed significant potency. nih.gov

Another significant research direction is the development of enzyme inhibitors. The piperazine-acetamide-pyridine scaffold is a key feature in the design of inhibitors for enzymes such as urease and various kinases. nih.govnih.gov For example, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) linked to an acetamide moiety have been synthesized and shown to be potent urease inhibitors. nih.gov Molecular docking studies are often employed in conjunction with experimental work to understand how these molecules bind to their target enzymes and to guide the design of more potent inhibitors. nih.govresearchgate.net

The table below provides a summary of research on compounds structurally related to this compound and their investigated biological activities.

| Compound Class | Linker | Target/Application | Key Findings |

| Pyridylpiperazine Hybrid Derivatives | Acetamide | Urease Inhibition | Potent inhibition of jack bean urease, with some derivatives showing IC50 values in the low micromolar range. nih.gov |

| Disubstituted Piperazines | Acetamide | Antimicrobial Activity | Activity against various bacterial and fungal strains, including resistant strains like MRSA. nih.gov |

| Quinoline-Benzimidazole Hybrids | Piperazine Acetamide | Antidiabetic (α-glucosidase inhibition) | Incorporation of a piperazine acetamide linker resulted in potent α-glucosidase inhibitors. researchgate.net |

| Imidazo[2,1-b]thiazole Derivatives | Acetamide | Anticancer (VEGFR2 inhibition) | A derivative with a piperazinyl-pyridin-yl-acetamide moiety showed potential as an inhibitor of MDA-MB-231 breast cancer cells. mdpi.com |

This ongoing research highlights the broad potential of the this compound scaffold and its analogs in the development of new therapeutic agents.

Structure

3D Structure

属性

IUPAC Name |

2-piperazin-1-yl-N-pyridin-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c16-11(9-15-7-5-12-6-8-15)14-10-3-1-2-4-13-10/h1-4,12H,5-9H2,(H,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHURQEKVEICNHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201294757 | |

| Record name | N-2-Pyridinyl-1-piperazineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682802-93-3 | |

| Record name | N-2-Pyridinyl-1-piperazineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=682802-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-2-Pyridinyl-1-piperazineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperazin-1-yl)-N-(pyridin-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways for the 2-Piperazin-1-yl-N-pyridin-2-yl-acetamide Scaffold

The synthesis of the this compound scaffold relies on fundamental organic reactions that assemble its three key components: the piperazine (B1678402) ring, the acetamide (B32628) linker, and the pyridine (B92270) moiety.

The formation of the acetamide linkage is a critical step, typically achieved through condensation reactions. A common strategy involves the acylation of a piperazine derivative. For instance, a piperazine-substituted pyridine can be alkylated with a chloroacetamide compound to form the final product. nih.gov This method is exemplified in the synthesis of related structures where a piperazine intermediate is reacted with a compound like 2-chloro-N-1,3-thiazol-2-ylacetamide to yield the target acetamide derivatives. nih.gov

Another established route is the reaction between an amine and an activated carboxylic acid derivative. In the context of the target molecule, this could involve reacting 2-aminopyridine (B139424) with a pre-formed 2-(piperazin-1-yl)acetyl chloride or a similar activated species. The synthesis of N-substituted-2-arylacetamide derivatives has been accomplished by reacting an amine with an acyl chloride, such as 2-phenylacetyl chloride, in the presence of a base like triethylamine (B128534) in a suitable solvent. researchgate.net A similar approach could be adapted for the synthesis of this compound.

Introducing the pyridine ring onto the piperazine scaffold is typically accomplished via nucleophilic substitution or coupling reactions. A facile method involves the reaction of piperazine with an activated pyridine derivative. For example, the synthesis of pyridinylpiperazine has been achieved by reacting 2-chloro-3-nitropyridine (B167233) with an excess of piperazine in refluxing acetonitrile. nih.gov The electron-withdrawing nitro group in the 3-position makes the 2-position of the pyridine ring a strong electrophilic center, facilitating the nucleophilic aromatic substitution by the piperazine nitrogen. nih.gov This C-N coupling approach is a common strategy for creating pyridine-clubbed acetamides. researchgate.net

Advanced methods for the position-selective alkylation of pyridines have also been developed, which could be applied to more complex synthetic routes. One such method uses a maleate-derived blocking group to achieve controlled Minisci-type decarboxylative alkylation at the C-4 position of the pyridine ring. nih.gov While this targets a different position, the principle of using directing or blocking groups highlights the advanced strategies available for precise pyridine functionalization. nih.gov

One innovative method involves the catalytic reductive cyclization of dioximes. nih.govresearchgate.net This approach builds the piperazine ring from a primary amine through a sequence involving a double Michael addition to nitrosoalkenes, which forms a bis(oximinoalkyl)amine intermediate. nih.gov This intermediate then undergoes catalytic hydrogenation using a catalyst like palladium on charcoal (Pd/C) to form the piperazine ring. nih.gov This technique is versatile, allowing for the construction of a piperazine ring onto existing bioactive molecules like amino acid derivatives. nih.govresearchgate.net

Other advanced methods include photoredox catalysis. A visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes provides access to 2-substituted piperazines under mild conditions. organic-chemistry.org This process can be catalyzed by iridium-based complexes or organic photocatalysts. organic-chemistry.orgmdpi.com

Table 1: Comparison of Piperazine Ring Cyclization Techniques

| Technique | Key Reagents | Catalyst | Key Features | Reference(s) |

|---|---|---|---|---|

| Reductive Cyclization | Primary amines, Nitrosoalkenes | 5%-Pd/C or Raney Nickel | Builds piperazine ring from a primary amino group; stereoselective. | nih.govresearchgate.net |

| Photoredox Annulation | Glycine-based diamine, Aldehydes | Iridium complex or organic photocatalyst | Mild conditions; visible light promotion; forms 2-substituted piperazines. | organic-chemistry.orgmdpi.com |

| SnAP Chemistry | Aldehydes, Stannyl amine protocol (SnAP) reagents | Copper | Convergent method; radical generation from stannane (B1208499) reagent. | mdpi.comencyclopedia.pub |

| Palladium-Catalyzed Cyclization | Propargyl unit, Diamine components | Palladium | Modular synthesis; high regio- and stereochemical control. | organic-chemistry.org |

Multi-Step Synthesis Procedures and Yield Optimization Studies

The synthesis of this compound and its analogues is inherently a multi-step process. A common and logical synthetic sequence involves:

Initial reaction of a substituted chloropyridine with piperazine to form a piperazine-substituted pyridine intermediate. nih.gov

Subsequent alkylation of the intermediate with a suitable chloroacetamide to yield the final product. nih.gov

An example of this is seen in the synthesis of new disubstituted piperazines where 3-chlorocyclopenta[c]pyridines are first reacted with piperazine under mild conditions. nih.gov The resulting piperazine-substituted pyridine is then alkylated with 2-chloro-N-1,3-thiazol-2-ylacetamide to form the target compounds. nih.gov Similarly, 1-(3-nitropyridin-2-yl)piperazine (B1350711) can be synthesized and then used as a static motif which is further diversified. nih.gov

Yield optimization is crucial for the industrial viability of such processes. A study on the production of N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide highlights key optimization parameters. google.com The process involves reacting piperazine with N-chloroacetyl-2,6-xylidine, where the molar ratio of reactants is controlled (between 1:1 and 6:1). google.com The procedure includes specific steps for purification to maximize yield and purity, such as:

Separating the solid by-products by filtration. google.com

Neutralizing the filtrate to a specific pH. google.com

Extracting the product with a suitable organic solvent like toluene (B28343) at an elevated temperature. google.com

Crystallizing the final product from the solvent. google.com

These steps demonstrate that careful control over reaction conditions and a systematic workup procedure, including filtration, neutralization, extraction, and crystallization, are essential for optimizing the yield of the final product. google.com

Derivatization Strategies and Analogue Synthesis of the this compound Core

The this compound core structure offers opportunities for creating diverse chemical libraries through derivatization, particularly at the unsubstituted nitrogen atom of the piperazine ring.

The secondary amine on the piperazine ring is a prime site for modification to synthesize a wide range of analogues. Standard N-alkylation methods are frequently employed. nih.gov These include nucleophilic substitution using alkyl halides or sulfonates, and reductive amination. nih.gov For example, the synthesis of various kinase inhibitors has been achieved through N-alkylation of the piperazine ring with alkyl chlorides or bromides. nih.gov

A practical approach for creating analogues involves a multi-step sequence where a protected piperazine is used initially. For instance, 1-Boc-piperazine can be reacted with an acid to form an amide, followed by deprotection of the Boc group to free up the secondary amine for further reactions. nih.gov This free amine can then be acylated or alkylated with various reagents to produce a library of derivatives. This strategy is seen in the synthesis of piperazinyl amides of 18β-glycyrrhetinic acid, where 1-Boc-piperazine is first amidated, and the Boc group is subsequently removed with trifluoroacetic acid (TFA) to yield the reactive piperazinyl amide intermediate. nih.gov This intermediate can then be further modified.

The synthesis of 1-(piperazin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one derivatives was achieved by reacting various substituted 2-chloro-1-(piperazin-1-yl)ethan-1-one compounds, demonstrating how modifications can be introduced on one side of the piperazine before reacting the other. researchgate.net

Substituent Variations on the Pyridine Ring

The pyridine ring of the scaffold is a prime target for introducing substituent groups to modulate the compound's properties. The inherent electronic nature of pyridine dictates the strategy for these modifications. The pyridine ring is electron-deficient, which deactivates it towards electrophilic substitution reactions like nitration or halogenation. uoanbar.edu.iq Such reactions require vigorous conditions and typically direct incoming electrophiles to the 3-position. uoanbar.edu.iq

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. uoanbar.edu.iq This reactivity is fundamental to the synthesis of the parent scaffold and its derivatives. For instance, the synthesis of a nitro-substituted analog proceeds via the reaction of 2-chloro-3-nitropyridine with piperazine. nih.gov The electron-withdrawing nitro group at the 3-position enhances the electrophilicity of the carbon at the 2-position, facilitating the nucleophilic attack by the piperazine nitrogen. nih.gov This reaction is typically performed under reflux in a solvent like acetonitrile. nih.gov

Further modifications can be introduced, such as amino groups, which can be synthesized on related heterocyclic systems like imidazo[1,2-a]pyridines. researchgate.net The reduction of the pyridine ring itself to a piperidine (B6355638) ring is a common transformation, achieved through catalytic hydrogenation using reagents like H₂ over a nickel catalyst or sodium in ethanol. uoanbar.edu.iqmdpi.com More advanced methods employ catalysts based on iridium, ruthenium, or non-metal systems like borenium ions. mdpi.com

A summary of representative substituent variations on the pyridine ring is presented below.

| Substituent | Position | Synthetic Method | Reference |

| Nitro (-NO₂) | 3 | Nucleophilic aromatic substitution on 2-chloro-3-nitropyridine | nih.gov |

| Amino (-NH₂) | Various | Modification of related imidazo[1,2-a]pyridine (B132010) systems | researchgate.net |

| Halogens (e.g., -F, -Cl) | 2, 4 | Nucleophilic aromatic substitution on halo-substituted pyridines | nih.gov |

Diversification of the Acetamide Linker Region

The acetamide linker is another key region for structural diversification. Modifications in this area can alter the compound's conformational flexibility and spatial orientation of the terminal rings. cnr.it A straightforward modification involves the introduction of alkyl groups on the alpha-carbon of the acetamide moiety. For example, N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide derivatives have been synthesized, effectively changing the linker from an acetamide to a propanamide. nih.gov This is achieved by using 2-bromopropionyl chloride or a related precursor in the acylation step. nih.gov

The amide bond itself can be incorporated into different functional groups. In one study, N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides were synthesized, where the acetamide nitrogen is part of a sulfonamide group. researchgate.net This involves the condensation of an appropriate acid chloride with 2-aminopyridine. researchgate.net The conformational plasticity of the acetamide linker has been noted in structural studies of related molecules, where it can adopt different orientations, influencing how the molecule interacts with its environment. cnr.it

| Linker Modification | Synthetic Precursor | Resulting Structure | Reference |

| Methylation | 2-Bromopropionyl halide | Propanamide linker | nih.gov |

| Sulfonamide incorporation | 4-Methylphenyl sulphonyl chloride | N-sulphonyl acetamide | researchgate.net |

| Varied N-aryl groups | Substituted anilines | N-(substituted)phenyl acetamide | nih.gov |

Chemical Reactivity and Transformation Mechanisms of the Scaffold

The this compound scaffold exhibits reactivity at several key positions, including the pyridine nitrogen, the aromatic rings, and the amide bond.

Oxidation and Reduction Reactions

The nitrogen atom of the pyridine ring is susceptible to oxidation. The oxidation of related 2-(pyridin-2-yl)-N,N-diphenylacetamides has been studied using various oxidizing agents, including peracetic acid, m-chloroperbenzoic acid (m-CPBA), and OXONE. nih.gov These reactions typically yield N-oxide derivatives as primary products. Depending on the oxidant and reaction conditions, a variety of products can be generated. nih.gov

Reduction reactions primarily target the pyridine ring. As previously mentioned, catalytic hydrogenation is a common method to reduce the pyridine ring to a piperidine ring. uoanbar.edu.iq This transformation significantly alters the geometry and basicity of the molecule. The reaction can be carried out with hydrogen gas and a metal catalyst (e.g., Ni, Pd, Ru) or through chemical reduction with reagents like sodium in ethanol. uoanbar.edu.iqmdpi.com In some cases, particularly with substituted pyridines, the reduction may be incomplete, resulting in tetrahydropyridine (B1245486) intermediates. mdpi.com

| Reaction | Reagent(s) | Product Type | Reference |

| Oxidation | m-CPBA, OXONE | Pyridine N-oxide | nih.gov |

| Reduction | H₂/Ni, Na/EtOH | Piperidine | uoanbar.edu.iq |

| Catalytic Hydrogenation | Ru(II), Rh(I), Ir(I) catalysts | Piperidine | mdpi.com |

Nucleophilic and Electrophilic Substitution Pathways

The reactivity of the scaffold towards substitution is dominated by the electronic properties of the pyridine ring.

Nucleophilic Substitution: The pyridine ring is activated for nucleophilic attack at the C2 and C4 positions. uoanbar.edu.iqimperial.ac.uk This reactivity is exploited in the synthesis of the core structure itself, often involving the displacement of a leaving group (like a halide) from the 2-position of the pyridine ring by the piperazine nitrogen. nih.gov The mechanism for such nucleophilic aromatic substitutions on pyridinium (B92312) ions has been studied in detail. For reactions with piperidine, the mechanism involves a rate-determining step of deprotonation of the substrate-piperidine addition intermediate. nih.gov The elimination of the leaving group can proceed through a concerted E2 mechanism or an E1cB-like mechanism, depending on the nature of the leaving group. nih.gov Intramolecular hydrogen bonds, such as N-H···N interactions, can also play a role in the molecule's conformation and reactivity. nih.gov

Electrophilic Substitution: The pyridine ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iqimperial.ac.uk Furthermore, in acidic media required for many electrophilic substitutions, the pyridine nitrogen becomes protonated, creating a positively charged pyridinium ion that is even more resistant to electrophilic attack. uoanbar.edu.iq Consequently, reactions like nitration or sulfonation require harsh conditions and yield products substituted at the 3-position. uoanbar.edu.iq Friedel-Crafts reactions are generally not successful. uoanbar.edu.iq

Hydrolysis of Amide Bonds and Stability Studies

The amide bond within the acetamide linker is generally stable but can be cleaved under specific conditions. Hydrolysis of the amide bond can be catalyzed by metal complexes. Studies on related N-acetylated dipeptides have shown that platinum(II) and palladium(II) aqua complexes can effectively catalyze the hydrolytic cleavage of amide bonds under physiologically relevant pH and temperature conditions. researchgate.net The rate of this hydrolysis can be influenced by the steric bulk of the ancillary ligands on the metal complex. researchgate.net

Structure Activity Relationship Sar Studies

Correlating Structural Modifications with Preclinical Biological Activity

The 2-piperazin-1-yl-N-pyridin-2-yl-acetamide framework is a versatile template that has been explored for a range of biological targets. SAR studies begin by establishing a lead compound and then systematically altering its structure to observe the effects on its activity. For instance, in the development of anticonvulsants, a series of 2-aryl-2-(pyridin-2-yl)acetamides were synthesized and evaluated in animal models of epilepsy. nih.govbris.ac.uk These studies revealed that the anticonvulsant activity was broad-spectrum, showing efficacy in maximal electroshock seizure (MES), subcutaneous Metrazol (scMET), and 6 Hz models. nih.govbris.ac.uk

The general synthetic approach to creating analogs often involves a convergent synthesis, allowing for diverse fragments to be readily combined. nih.gov For example, an α-bromoamide "left-hand" fragment can be coupled with a piperazine (B1678402) "right-hand" fragment to assemble the core structure, facilitating the creation of a focused library of compounds for screening. nih.gov

In the context of Nav1.7 inhibitors for pain, a similar scaffold was optimized. Initial hits were evaluated, and modifications were made to enhance potency and selectivity. The introduction of specific substituents, such as a 3,5-difluorophenyl group, was found to provide an optimal balance of Nav1.7 potency and selectivity over the cardiac sodium channel Nav1.5. nih.gov This highlights a common SAR strategy: modifying one part of the molecule (e.g., the pyridine (B92270) or an attached aryl ring) while keeping the piperazinyl-acetamide core constant to fine-tune biological activity. nih.gov

The following table presents data from a study on related acetamide (B32628) derivatives, illustrating how modifications correlate with biological activity against specific cancer cell lines.

| Compound | R1 Substituent | R2 Substituent | IC50 HepG2 (µM) | IC50 MDA-MB-231 (µM) |

|---|---|---|---|---|

| 5a | H | Morpholine (B109124) | 31.5 | >100 |

| 5k | H | 4-Methylpiperazin-1-yl | 28.2 | >100 |

| 5l | Cl | 4-Methylpiperazin-1-yl | 22.4 | 1.4 |

| Sorafenib (Control) | - | - | 4.5 | 6.0 |

Data sourced from a study on N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, which share a similar pyridinyl-acetamide structural motif. mdpi.com

Influence of Piperazine Ring Substituents on Target Interaction and Efficacy

The piperazine ring is a common feature in pharmacologically active compounds, and its substituents play a critical role in modulating activity. researchgate.net The secondary amine at the N4 position of the piperazine ring is a frequent site for modification, allowing for the introduction of various groups that can influence properties like target binding, selectivity, and pharmacokinetics. researchgate.net

In a series of CXCR3 chemokine receptor antagonists, modifications to the piperazine ring had a pronounced effect on receptor affinity. nih.gov An optimization campaign demonstrated that substitution at the 2'-position of the piperazine ring was particularly impactful. nih.gov Specifically, an analog featuring a 2'(S)-ethylpiperazine moiety resulted in a compound with a human CXCR3 IC50 of 0.2 nM, highlighting the sensitivity of the receptor to the size and stereochemistry of substituents at this position. nih.gov

Similarly, in the development of cytotoxic agents, introducing substituted piperazine groups influenced antitumor activity. mdpi.com For example, replacing a morpholine group with a 4-methylpiperazine did not significantly improve activity against the MDA-MB-231 cell line. mdpi.com However, when combined with other modifications on the scaffold, such as adding a chlorine atom elsewhere, the 4-methylpiperazine-containing analog (5l) showed a dramatic increase in potency against this cell line. mdpi.com This indicates that the effect of a piperazine substituent can be synergistic with other structural features of the molecule.

Bridging the piperazine ring to create bicyclic structures like diazabicyclo[3.1.1]heptane and diazabicyclo[3.2.1]octane has been explored as another strategy. nih.gov In the context of Nav1.7 inhibitors, these bridged analogs were significantly more selective against Nav1.5 compared to the parent piperazine compound, while maintaining comparable Nav1.7 potency. nih.gov

The table below shows the effect of piperazine substituents on the inhibitory activity of Equilibrative Nucleoside Transporter 2 (ENT2).

| Compound | Piperazine N4-Substituent | ENT2 Inhibition (%) at 10 µM |

|---|---|---|

| FPMINT | (2-fluorophenyl) | ~80% |

| Analog A | (phenyl) | <20% |

| Analog B | (4-chlorophenyl) | ~85% |

| Analog C | (2,4-difluorophenyl) | ~90% |

Data derived from a study on FPMINT analogs, which feature a substituted piperazine linked to a triazine core. polyu.edu.hk The presence and position of a halogen on the phenyl substituent are crucial for inhibitory effects. polyu.edu.hk

Impact of Pyridine Ring Substituents and Positional Isomerism on Biological Profile

The pyridine ring is a key component of the scaffold, and its modification is a powerful tool for modulating biological activity. tandfonline.com The nitrogen atom within the pyridine ring can form crucial hydrogen bonds with biological targets, and its position (positional isomerism) can significantly alter the compound's pharmacological profile. tandfonline.com

In a series of SLACK potassium channel inhibitors based on a 2-aryloxy-N-(pyrimidin-5-yl)acetamide scaffold, the core heterocyclic ring was modified. mdpi.com Replacing the pyrimidine (B1678525) core with a pyridine ring (analog 86) led to a roughly two-fold loss of activity. mdpi.com Interestingly, this loss in potency could be almost fully recovered by adding a cyano group to the pyridine ring, demonstrating that electronic modifications can compensate for changes in the core heterocycle. mdpi.com

For a series of anticonvulsants, SAR trends clearly indicated that the highest activity was found in compounds with unsubstituted phenyl rings or those with ortho- and meta-substituents on an attached aryl ring, rather than the pyridine itself. bris.ac.uk However, in other contexts, such as Nav1.7 inhibitors, replacing a phenyl ring with a pyridine (analog 15) resulted in a loss of primary potency but an increase in selectivity over Nav1.5 and improved microsomal stability. nih.gov

In the development of cytotoxic agents, substituting the pyridine ring was shown to be beneficial for antitumor activity. mdpi.com Specifically, compounds with chlorine substituents on an associated phenyl ring (R1 position) consistently displayed better cytotoxic activities than those with hydrogen or methoxy (B1213986) groups. mdpi.com This suggests that electron-withdrawing groups in this region can enhance the desired biological effect.

The table below illustrates the impact of substituents on a ring attached to the core acetamide structure in a series of antimicrobial agents.

| Compound | Substituent on Thiazole Ring | Activity vs. L. monocytogenes (MIC µg/mL) | Activity vs. MRSA (MIC µg/mL) |

|---|---|---|---|

| 3d | 4-(4-chlorophenyl) | 6.25 | 12.5 |

| 3g | 4-(4-methoxyphenyl) | 6.25 | 25 |

| 3k | 4-(4-nitrophenyl) | 3.12 | 12.5 |

| Ampicillin (B1664943) (Control) | - | 3.12 | 50 |

Data is from a study where the N-pyridin-2-yl moiety was replaced with an N-1,3-thiazol-2-yl group, but the piperazinyl-acetamide linker remains a core element. The data shows how aryl substituents impact antibacterial activity. nih.gov

Role of the Acetamide Moiety and Linker Modifications in Pharmacological Modulation

The acetamide moiety serves as a critical linker, connecting the piperazine and pyridine rings. Modifications to this linker, including changing its length, rigidity, or replacing the amide bond, can significantly modulate pharmacological activity by altering the spatial relationship between the two ring systems.

In studies of CXCR3 antagonists, the linker's structure is integral to orienting the piperazine and pyridine-containing fragments correctly within the receptor binding pocket. nih.gov While direct modifications to the acetamide linker of the title compound are not extensively detailed in the provided context, related research underscores the importance of the linker. For example, in a series of thieno[2,3-b]pyridines, a piperazine core was linked via methanone (B1245722) or carbonylphenoxyethanone units. acs.org The synthesis involved reacting chloroacetyl derivatives, highlighting the versatility of the acetyl-based linker in chemical synthesis. acs.orgnih.gov

In the pursuit of Nav1.7 inhibitors, masking a metabolically labile benzylic methylene (B1212753) group attached to the amide was a key strategy. nih.gov Excision of this methylene group to create an aniline (B41778) derivative (compound 23) led to increased microsomal stability and enhanced selectivity over Nav1.5. nih.gov This demonstrates that even subtle changes to the linker region can have profound effects on the drug's metabolic profile and selectivity. Further optimization led to the discovery of a 6-(2,2,2-trifluoroethoxy)pyridin-3-amine (B1268165) group, which, when part of the amide structure, conferred a marked improvement in both potency and microsomal stability. nih.gov

The following table shows how modifying the linker between a piperazine and a thiazolidinedione moiety affects anticancer activity.

| Compound | Substituent on Thiazolidinedione | Anticancer Activity (IC50, µM) vs. LOX IMVI |

|---|---|---|

| 3a | Unsubstituted benzylidene | 26.7 ± 1.50 |

| 3i | 4-Nitrobenzylidene | 25.4 ± 1.43 |

| 3j | 4-Hydroxybenzylidene | >100 |

| Doxorubicin (Control) | - | 7.03 ± 0.40 |

Data is from a study where a piperazinyl butyryl linker (a longer version of the acetyl linker) connects to a thiazolidinedione moiety. nih.gov

Stereochemical and Conformational Analysis in SAR Elucidation

The three-dimensional arrangement of a molecule, including its stereochemistry and preferred conformation, is fundamental to its interaction with a biological target. For molecules containing piperazine rings, the ring typically adopts a chair conformation. researchgate.net The orientation of substituents on the piperazine ring (axial vs. equatorial) can significantly impact binding affinity and efficacy.

In studies of N-acyl-2,6-diphenylpiperidin-4-ones, which are related six-membered nitrogen heterocycles, the piperidone ring was found to exist in a chair conformation with substituents preferentially occupying equatorial positions to minimize steric hindrance. researchgate.net Blocking the secondary nitrogen with bulky groups can lead to changes in the ring conformation, which in turn alters the biological activity. researchgate.net For example, introducing an electron-withdrawing group on the nitrogen can favor a boat conformation. researchgate.net

Stereochemistry was shown to be critical in the development of CXCR3 antagonists. nih.gov An analog with an (S)-ethyl group on the piperazine ring (analog 18j) was exceptionally potent, with an IC50 of 0.2 nM. nih.gov This strongly suggests that the receptor has a chiral binding pocket that preferentially accommodates one enantiomer over the other.

Conformational analysis, often aided by computational modeling, helps to elucidate the low-energy, biologically active conformation of a molecule. For Nav1.7 inhibitors, bridged piperazines like diazabicyclo[3.1.1]heptane (27) and diazabicyclo[3.2.1]octane (28) were synthesized. nih.gov These rigid structures lock the piperazine ring into a specific conformation. The fact that these conformationally restricted analogs retained high potency and gained selectivity provides valuable insight into the required geometry for optimal interaction with the ion channel. nih.gov This approach of using rigid analogs is a classic strategy in SAR to probe the conformational requirements of a receptor.

Preclinical Pharmacological Investigations

In Vitro Studies on Molecular Targets and Cellular Pathways

In vitro assays are fundamental to characterizing the pharmacological profile of a compound, providing insights into its specific molecular interactions and effects on cellular functions.

Receptor Binding Affinities and Modulatory Effects

Derivatives of the piperazine (B1678402) class have been extensively evaluated for their affinity towards key neurotransmitter receptors, particularly those involved in psychiatric and neurological disorders.

Serotonin (B10506) and Dopamine (B1211576) Receptors: The search for new antipsychotic agents has led to the investigation of piperazine derivatives for their ability to bind to dopamine and serotonin receptors. nih.govwikipedia.org A study on indazole and piperazine-based compounds found that modifications to the aryl part of the piperazine moiety significantly influenced binding affinities for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. nih.gov For instance, introducing a substituent at the ortho position of the phenyl ring was generally favorable for D2 receptor binding. nih.gov Replacing the phenyl ring with a pyridin-2-yl group maintained moderate activity at the D2 receptor. nih.gov

Further studies on N-phenylpiperazine analogs identified compounds with high affinity for the D3 receptor, with some showing over 150-fold selectivity for D3 versus the D2 subtype. pharm.or.jpmdpi.com The N-phenylpiperazine moiety is thought to occupy the orthosteric binding site of the D2 or D3 receptor. pharm.or.jp One study identified enantioselective D3 antagonists, suggesting a role for the second extracellular loop of the receptor in conferring both enantioselectivity and D3 receptor selectivity. mdpi.com

| Compound Class | Dopamine D2 | Dopamine D3 | Serotonin 5-HT1A | Reference |

|---|---|---|---|---|

| Indazole-piperazine derivative (Compound 1) | 150 | 571 | 12 | nih.gov |

| Indazole-piperazine derivative (Compound 10) | 27 | 231 | 15 | nih.gov |

| 2-Fluorophenyl piperazine (Compound 3a) | - | - | ~200 | pharm.or.jp |

| N-phenylpiperazine benzamide (B126) (LS-3-134) | >30 | 0.2 | - | pharm.or.jp |

Enzyme Inhibition Profiles

The inhibitory activity of piperazine-acetamide derivatives against a range of enzymes has been explored, revealing potential applications in various therapeutic areas.

α-glucosidase: This enzyme is a key target for managing type 2 diabetes. uni.lu Studies have shown that pyrimidine (B1678525) and piperazine derivatives can exhibit significant α-glucosidase inhibitory activity. uni.lu In one study of chiral pyrimidinyl-piperazine carboxamides, the S-configuration at the chiral center produced the most potent compound with an IC50 value of 0.44 µM, acting via competitive inhibition. uni.lu

Urease: Urease is a nickel-dependent enzyme that is crucial for the survival of various pathogenic microorganisms. bldpharm.com A series of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivatives were synthesized and tested for urease inhibition. bldpharm.comnih.gov Several compounds showed potent activity, with IC50 values significantly lower than the standard inhibitor, thiourea (B124793) (IC50 = 23.2 ± 11.0 µM). bldpharm.comnih.gov The most active compounds in this series were 2-N-(2-chlorophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide (IC50 = 2.0 ± 0.73 µM) and a related propanamide derivative (IC50 = 2.24 ± 1.63 µM). nih.gov

Acyl-CoA:Cholesterol O-acyltransferase (ACAT-1): ACAT-1 is an intracellular enzyme that esterifies cholesterol and is a target for managing hypercholesterolemia. A piperazine derivative, N-(3,5-dimethoxy-4-n-octyloxycinnamoyl)-N′-(3,4-dimethylphenyl)piperazine, was found to inhibit ACAT in human colon adenocarcinoma Caco-2 cells and human hepatoma HepG2 cells with IC50 values of 0.38 and 0.49 µM, respectively.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease. Various piperazine-containing structures have been investigated for this purpose. One study of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives identified a compound with an ortho-chlorine substituent as the most potent AChE inhibitor in the series, with an IC50 of 0.91 ± 0.045 µM. Other research has focused on dual inhibitors, which may offer enhanced cholinergic transmission.

Cyclooxygenase-2 (COX-2) and Carbonic Anhydrase II (CA II): Some compounds with structural similarities to piperazine derivatives, such as the COX-2 inhibitor Celecoxib, are also known to be potent inhibitors of carbonic anhydrase (CA). Studies on 1,3,5-trisubstituted-pyrazolines containing a benzenesulfonamide (B165840) group showed potent, isoform-selective CA inhibitory effects, particularly against CA II. While the sulfonamide moiety is essential for CA inhibition, it is not required for COX-2 inhibition. Other piperazine derivatives have been investigated as CA activators, showing activating properties against cytosolic isoforms hCA I, II, and VII, with activation constants (KA) for hCA II in the range of 16.2–116 µM.

| Enzyme | Compound Class/Derivative | Inhibitory Value (µM) | Reference |

|---|---|---|---|

| α-glucosidase | Pyrimidinyl-piperazine carboxamide (Compound 21c) | 0.44 (IC50) | uni.lu |

| Urease | 2-N-(2-chlorophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide | 2.0 (IC50) | nih.gov |

| ACAT-1 | N-(cinnamoyl)-N′-(dimethylphenyl)piperazine | 0.38 (IC50) | |

| Acetylcholinesterase | 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 0.91 (IC50) | |

| Carbonic Anhydrase II (Activator) | 1-(2-piperidinyl)-piperazine | 16.2 (KA) |

Ion Channel Modulation

Voltage-gated sodium channels (NaV) are critical for the generation of electrical signals in excitable cells and are established targets for anticonvulsant drugs. The ability of piperazine-related compounds to modulate these channels has been a focus of research. For example, 2,4(1H)-diarylimidazoles, which share structural motifs with some piperazine derivatives, were shown to inhibit hNaV1.2 sodium channel currents in a dose-dependent manner. Another study on the marine alkaloid Clathrodin and its analogs found that one compound was capable of inhibiting the current through NaV1.4 and NaV1.5 channels.

In Vitro Efficacy in Pathogen Models

The piperazine scaffold is present in various agents with activity against protozoa, bacteria, and fungi.

Antiprotozoal activity against Toxoplasma gondii : T. gondii is an obligate intracellular parasite responsible for toxoplasmosis. A series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives were synthesized and evaluated for their in vitro activity against T. gondii tachyzoites. The research demonstrated the potential of this chemical class as anti-toxoplasmosis agents.

Antimicrobial and Antifungal Activity: A study reported the synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides. The evaluation of their antibacterial activity revealed that several compounds were potent, with one in particular being the most effective. Listeria monocytogenes was the most sensitive bacterium, while Staphylococcus aureus was the most resistant. Notably, three of the synthesized compounds were more potent than ampicillin (B1664943) against methicillin-resistant S. aureus (MRSA). The same study also found good antifungal activity, with Trichoderma viride being the most sensitive fungus.

In Vivo Preclinical Efficacy in Animal Models

Following promising in vitro results, compounds are often advanced to in vivo animal models to assess their efficacy in a whole-organism context.

Anticonvulsant Activity in Animal Models of Epilepsy

The anticonvulsant potential of piperazine derivatives has been evaluated in standard rodent models of epilepsy. The maximal electroshock seizure (MES) test is a model for generalized tonic-clonic seizures and identifies compounds that prevent seizure spread, often through mechanisms like sodium channel blockade. The subcutaneous Metrazol (scMET) test induces myoclonic seizures and helps identify agents that raise the seizure threshold.

In a study of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, compounds were screened in the MES and scMET tests. The results showed that these compounds were active almost exclusively in the MES model, particularly derivatives with a 3-(trifluoromethyl)anilide group. One of the most potent derivatives was also found to be a moderate binder to voltage-sensitive sodium channels in vitro. Similarly, a study on 2,4(1H)-diarylimidazoles, which are known sodium channel inhibitors, identified four compounds with significant anticonvulsant activity in the MES rodent model. These compounds showed little to no capacity to raise the seizure threshold in the scMET test.

| Compound Class/Derivative | Animal Model | ED50 (mg/kg) | Reference |

|---|---|---|---|

| 2,4(1H)-diarylimidazole (Compound 10) | Rat (oral) | 61.7 | |

| 2,4(1H)-diarylimidazole (Compound 13) | Rat (oral) | 46.8 | |

| N-phenyl-2-(4-(4-fluorophenyl)piperazin-1-yl)acetamide derivative (Compound 19) | Mouse (i.p.) | >100 |

Antimicrobial and Antifungal Efficacy Studies in Animal Models

While in vivo animal model studies specifically investigating the antimicrobial and antifungal efficacy of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide are not extensively documented in publicly available literature, research on closely related piperazine-acetamide derivatives provides significant insights into its potential in this area.

A study on a series of novel 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides, which share the core piperazine-acetamide structure, demonstrated notable antimicrobial and antifungal activities. nih.govresearchgate.net In this research, certain derivatives exhibited potent antibacterial action against a panel of pathogenic bacteria. For instance, compound 3k from this series was identified as the most potent antibacterial agent, with particular effectiveness against Listeria monocytogenes. nih.gov Furthermore, several compounds in this class, namely 3d , 3g , and 3k , showed greater potency against methicillin-resistant Staphylococcus aureus (MRSA) than the reference drug ampicillin. nih.gov The study also highlighted significant antifungal properties, with compound 3k again showing the best activity. nih.gov The fungus Trichoderma viride was found to be particularly sensitive to these compounds. nih.gov

Another related compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), has been shown to possess not only bacteriostatic but also bactericidal activity against Staphylococcus epidermidis, Staphylococcus aureus, and MRSA. nih.gov These findings suggest that the piperazine-acetamide scaffold is a promising pharmacophore for the development of new antimicrobial and antifungal agents. The demonstrated efficacy of these related compounds in vitro lays a strong foundation for future in vivo studies to confirm their therapeutic potential in animal models of infection.

Table 1: Antimicrobial and Antifungal Activity of Related Piperazine-Acetamide Derivatives

| Compound Class/Derivative | Key Findings | Reference |

|---|---|---|

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | Potent against Listeria monocytogenes and MRSA. | nih.gov |

| Significant antifungal activity, particularly against Trichoderma viride. | nih.govresearchgate.net | |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | Bacteriostatic and bactericidal against S. epidermidis, S. aureus, and MRSA. | nih.gov |

Antiparasitic Efficacy in Preclinical Animal Models (e.g., Toxoplasma gondii)

A recent study focused on the design and synthesis of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives as active agents against Toxoplasma gondii. acs.org This class of compounds, which features a piperazine ring, has shown promising results in inhibiting the proliferation of T. gondii tachyzoites. acs.org The rationale for exploring piperazine-containing molecules stems from the success of the marketed antiparasitic drug diethylcarbamazine, which also contains a piperazine motif. acs.org

Furthermore, other piperazine derivatives have been investigated for their antiparasitic properties against various organisms, suggesting a broad potential for this chemical class. nih.gov The structural similarities between these active compounds and this compound underscore the need for future preclinical studies to evaluate its efficacy in animal models of toxoplasmosis and other parasitic infections.

Diuretic Activity in Animal Models

There is currently no available scientific literature detailing the investigation of diuretic activity of this compound in animal models.

Central Nervous System (CNS)-Related Activities in Animal Models (e.g., Antidepressant-like Effects, Anxiolytic Activity)

The phenylpiperazine scaffold, a core component of this compound, is a well-established pharmacophore in the development of CNS-active agents. A study on two 2-methoxyphenylpiperazine derivatives, HBK-14 and HBK-15, which are structurally related to the compound of interest, demonstrated significant antidepressant- and anxiolytic-like effects in rodent models. nih.govnih.gov

In the forced swim test (FST) in both mice and rats, a widely used model for screening antidepressant-like activity, both HBK-14 and HBK-15 were found to reduce immobility time, an indicator of antidepressant potential. nih.gov Specifically, HBK-14 significantly decreased immobility time in rats, and both compounds showed potent activity in mice. nih.gov

The anxiolytic-like properties of these compounds were evaluated using the four-plate test in mice and the elevated plus maze (EPM) test in rats. nih.govnih.gov Both HBK-14 and HBK-15 exhibited anxiolytic-like effects in these models. nih.govnih.gov These findings are consistent with the known pharmacology of many phenylpiperazine derivatives that modulate serotonergic and other neurotransmitter systems involved in mood and anxiety regulation. nih.gov The demonstrated CNS activity of these closely related analogs suggests that this compound may also possess similar pharmacological properties and warrants further investigation in appropriate animal models.

Table 2: CNS-Related Activities of Structurally Related Phenylpiperazine Derivatives

| Compound | Animal Model | Test | Observed Effect | Reference |

|---|---|---|---|---|

| HBK-14 | Mice, Rats | Forced Swim Test | Antidepressant-like | nih.govnih.gov |

| Mice, Rats | Four-Plate Test, Elevated Plus Maze | Anxiolytic-like | nih.govnih.gov | |

| HBK-15 | Mice, Rats | Forced Swim Test | Antidepressant-like | nih.govnih.gov |

| Mice, Rats | Four-Plate Test, Elevated Plus Maze | Anxiolytic-like | nih.govnih.gov |

Mechanistic Elucidation of Pharmacological Action

Target Identification and Validation through Biochemical and Cell-Based Assays

The molecular targets of this compound have been inferred from studies on structurally similar compounds, suggesting multiple potential mechanisms of action.

One line of investigation points towards the inhibition of specific enzymes. For instance, a series of pyridylpiperazine hybrid derivatives were synthesized and evaluated as urease inhibitors. nih.gov Urease is a crucial enzyme for the survival of certain pathogens, and its inhibition is a therapeutic strategy. nih.gov Some of these derivatives showed potent urease inhibition, indicating that this enzyme could be a target for this class of compounds. nih.gov

Another potential target is DNA gyrase, an essential bacterial enzyme. The compound 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) was found to inhibit DNA gyrase, which is believed to be a key mechanism of its antimicrobial activity. nih.gov

In the context of CNS activity, phenylpiperazine derivatives are known to interact with various receptors. Studies on the related compounds HBK-14 and HBK-15 showed that they are antagonists at the 5-HT1A and 5-HT7 serotonin receptors. nih.govnih.gov Furthermore, some piperazine amides have been identified as state-dependent inhibitors of the voltage-gated sodium channel NaV1.7, a target for pain therapeutics. nih.gov Other research has identified certain piperazine derivatives as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. nih.gov

The compound 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide, a very close structural analog, is a known precursor in the synthesis of serotonin 5-HT1A receptor imaging agents, further implicating this receptor as a likely target. nih.gov

Ligand-Receptor/Enzyme Interaction Dynamics and Modes of Inhibition

The understanding of how this compound and its analogs interact with their molecular targets is advancing through structural and computational studies.

The crystal structure of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide has been determined, revealing key structural features. nih.govnih.gov The piperazine ring adopts a chair conformation, and there is a significant dihedral angle between the pyridine (B92270) and benzene (B151609) rings. nih.govnih.gov The molecule exhibits intramolecular hydrogen bonding. nih.govnih.gov This detailed structural information is invaluable for understanding how the molecule can fit into the binding pockets of its target receptors or enzymes.

Molecular docking studies have been employed to elucidate the binding modes of related compounds. In the case of the 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide derivatives, docking studies were performed on E. coli MurB and Candida albicans CYP51 and dihydrofolate reductase to predict the mechanisms of antibacterial and antifungal activities. nih.gov For the pyridylpiperazine urease inhibitors, in silico analysis showed favorable interactions with the active site of the urease enzyme. nih.gov These computational models help to visualize the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the binding and inhibitory activity of these compounds.

Computational and Theoretical Chemistry Studies

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand to its target protein.

Prediction of Binding Affinities and Interaction Energies

There is no specific data in the reviewed scientific literature that details the prediction of binding affinities or interaction energies (such as kcal/mol) for 2-piperazin-1-yl-N-pyridin-2-yl-acetamide with any biological target. Studies on similar but distinct molecules, like 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivatives, have shown binding energies against targets like urease, but this data cannot be extrapolated to the unsubstituted title compound. nih.gov

Identification of Key Amino Acid Residues and Interaction Hotspots in Target Binding Pockets

Consequently, without molecular docking studies, there is no information identifying key amino acid residues or interaction hotspots within protein binding pockets for this compound. Analysis of a related compound, 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide, revealed intra- and intermolecular hydrogen-bonding interactions, but this involves a different molecule with a methoxyphenyl group substitution. nih.govnih.gov

Quantum Chemical Calculations and Molecular Descriptors

Quantum chemical calculations are used to understand the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) are employed to calculate various molecular descriptors.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe a molecule's reactivity. youtube.comwikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. A search of existing literature did not yield any specific FMO analysis, including HOMO-LUMO energies or orbital distribution plots, for this compound.

Global Reactivity Descriptors

From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) can be calculated. These descriptors help in predicting the chemical behavior of the molecule. No published studies were found that report these specific quantum chemical descriptors for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into intramolecular and intermolecular bonding and interactions between orbitals. nih.gov It is used to understand charge transfer, hyperconjugative interactions, and the stability of molecular structures. There are no available NBO analyses in the searched literature for this compound to describe these features.

Molecular Dynamics Simulations to Elucidate Conformational Changes and Binding Stability

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. These simulations can provide a detailed view of the conformational flexibility of this compound and its stability when interacting with a biological target, such as a protein receptor or enzyme.

By simulating the compound in a virtual environment that mimics physiological conditions (e.g., in a water box with ions at a specific temperature and pressure), researchers can observe how its structure changes over time. This is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket. Key parameters analyzed during MD simulations include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and hydrogen bond analysis to detail binding interactions.

For a molecule like this compound, MD simulations can reveal the rotational freedom around its single bonds, particularly the linkages between the piperazine (B1678402) ring, the acetyl group, and the pyridine (B92270) ring. The resulting conformational ensemble helps in identifying low-energy, biologically relevant shapes that are likely to be responsible for its activity. When simulated as part of a ligand-protein complex, these studies can also predict the binding free energy, offering a quantitative measure of binding affinity and the stability of the interaction over time.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion) Prediction in Preclinical Context

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in early-stage drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities before committing to expensive and time-consuming experimental studies.

Gastrointestinal (GI) permeability is a critical factor determining the oral bioavailability of a drug candidate. Computational models are often used to predict this property, frequently by correlating it with physicochemical properties or by using models trained on experimental data from cell-based assays like the Caco-2 permeability assay.

For this compound, predictors based on molecular properties can be employed. Properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors are used in rules like Lipinski's Rule of Five to give a qualitative assessment of permeability. More sophisticated Quantitative Structure-Property Relationship (QSPR) models, built with data from hundreds of compounds, can provide a more precise estimate. These models would likely classify this compound as having moderate to good permeability, a favorable characteristic for an orally administered agent.

| Property | Predicted Value | Implication for Permeability |

|---|---|---|

| Molecular Weight | 248.31 g/mol | Favorable (<500) |

| Topological Polar Surface Area (TPSA) | 68.9 Ų | Favorable (<140 Ų) |

| LogP (octanol-water partition coefficient) | ~1.5 - 2.0 | Within optimal range for permeability |

| Hydrogen Bond Donors | 2 | Favorable (≤5) |

| Hydrogen Bond Acceptors | 4 | Favorable (≤10) |

| Predicted Caco-2 Permeability | Moderate to High | Suggests good potential for oral absorption |

For this compound, these models analyze the molecule's structure to find sites that are chemically reactive and accessible to metabolic enzymes. The piperazine ring is often a site of N-dealkylation or oxidation. The pyridine ring can undergo aromatic hydroxylation, and the amide bond could potentially be subject to hydrolysis. Site of Metabolism (SOM) prediction algorithms would likely highlight the carbons on the piperazine ring adjacent to the nitrogen atoms and certain positions on the pyridine ring as the most probable locations for CYP-mediated oxidation. This information is critical for chemists who may wish to modify the molecule to block metabolic pathways and improve its stability and pharmacokinetic profile.

| Potential Metabolic Reaction | Likely Site on the Molecule | Primary Enzymes Involved |

|---|---|---|

| N-dealkylation | Piperazine ring nitrogen | CYP3A4, CYP2D6 |

| Aliphatic Hydroxylation | Carbon atoms of the piperazine ring | CYP3A4, CYP2C9 |

| Aromatic Hydroxylation | Pyridine ring | CYP2D6, CYP1A2 |

| Amide Hydrolysis | Acetamide (B32628) linkage | Amidases (e.g., FAAH) |

Preclinical Pharmacokinetic and Metabolic Studies

In Vitro Metabolic Stability and Metabolite Identification

Specific in vitro metabolic stability data for 2-piperazin-1-yl-N-pyridin-2-yl-acetamide, particularly from liver microsomal stability assays, are not reported in the reviewed literature. Such assays are crucial in early drug discovery to estimate a compound's half-life and clearance in the body. nih.govnih.govlongdom.org They typically involve incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like the cytochrome P450 (CYP) superfamily. longdom.orgmdpi.com

Studies on related classes of compounds, such as piperazin-1-ylpyridazines, indicate that they can be susceptible to rapid in vitro intrinsic clearance. For instance, some dCTP pyrophosphatase 1 inhibitors with a piperazine-based chemotype showed a short half-life of approximately 2 to 3 minutes in mouse and human liver microsomes. This high clearance was a significant challenge that prompted further structural modifications to improve metabolic stability.

For this class of compounds, metabolite identification studies have revealed that metabolic transformations often occur at several positions. Common metabolic pathways include oxidation on aromatic rings and the core heterocyclic structures. Specifically for some piperazine-based compounds, oxidation of the piperazine (B1678402) ring itself is a noted metabolic route. researchgate.net

Due to the absence of specific experimental results for this compound, a data table for its metabolic stability cannot be generated.

In Vivo Pharmacokinetic Profiles in Animal Models

Comprehensive in vivo pharmacokinetic data detailing the absorption, distribution, excretion, brain uptake, and clearance of this compound in animal models are not available in the surveyed scientific papers.

Generally, the pharmacokinetic profile of piperazine-containing compounds can be highly variable and is significantly influenced by the specific substitutions on the piperazine and associated rings. For example, studies on certain 11beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors with an adamantane (B196018) group attached to a piperazine acetamide (B32628) structure showed moderate to large volumes of distribution and short half-lives in rodents. These studies also highlighted species differences in pharmacokinetic parameters.

The piperazine ring is known to influence physicochemical properties like solubility and pKa, which in turn affect absorption and distribution. Its basic nature often leads to good aqueous solubility at physiological pH, but this can also facilitate rapid clearance. Brain uptake is contingent on the ability of the molecule to cross the blood-brain barrier, a property influenced by factors such as lipophilicity, molecular weight, and interaction with efflux transporters, which would need to be determined experimentally for this specific compound.

Tissue Distribution Studies in Preclinical Animal Models

Specific tissue distribution studies for this compound in preclinical animal models have not been published. Tissue distribution studies are essential to understand where a compound accumulates in the body, which can be indicative of its site of action as well as potential off-target toxicities.

For other novel piperazine derivatives, such as those developed as PET imaging agents, tissue distribution is a key area of investigation. For example, the precursor molecule 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide is used to synthesize serotonin (B10506) (5-HT1A) receptor imaging agents, for which brain tissue distribution is the primary focus. nih.govnih.gov The distribution patterns of such agents are highly dependent on their affinity for specific receptors or transporters in different tissues. Without such studies, the tissue distribution of this compound remains speculative.

Enzymatic Transformations and Metabolic Pathways in Preclinical Systems

The precise enzymatic transformations and metabolic pathways for this compound are not documented. However, based on its structure, several metabolic pathways can be predicted, primarily involving cytochrome P450 (CYP) enzymes. longdom.orgmdpi.com

Likely metabolic transformations for this compound would include:

Oxidation of the Pyridine (B92270) Ring: The pyridine moiety is susceptible to hydroxylation at various positions or N-oxidation, common pathways for nitrogen-containing heterocycles.

Oxidation of the Piperazine Ring: The piperazine ring is a common site of metabolism, often undergoing oxidation to form various hydroxylated metabolites or N-oxidation. Cleavage of the piperazine ring is also a possible, though typically less common, metabolic route.

Amide Hydrolysis: The acetamide linkage could be subject to hydrolysis by amidase enzymes, cleaving the molecule into a piperazinyl-acetic acid fragment and 2-aminopyridine (B139424).

N-dealkylation: While less likely for the acetamide structure compared to a simple N-alkyl group, enzymatic cleavage of the groups attached to the piperazine nitrogens can occur.

Studies on related piperazine derivatives confirm that oxidation is a major metabolic pathway. For example, some antidepressants of the phenylpiperazine class are primarily metabolized by CYP3A4. researchgate.net The specific CYP isozymes responsible for the metabolism of this compound would need to be identified through in vitro studies using recombinant human CYP enzymes.

Advanced Characterization and Analytical Methods for Research

Spectroscopic Analysis for Structural Confirmation and Purity Assessment

Spectroscopic methods provide a foundational understanding of the molecular framework of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide, offering insights into its constituent atoms and the bonds that connect them.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. While specific experimental data for this compound is not widely published, theoretical chemical shifts can be predicted based on the structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons in the piperazine (B1678402) ring, the pyridine (B92270) ring, and the acetamide (B32628) linker. The protons on the piperazine ring would likely appear as multiplets in the aliphatic region. The protons of the methylene (B1212753) group in the acetamide moiety would present as a singlet. The aromatic protons on the pyridine ring would be observed as distinct doublets and triplets in the downfield region of the spectrum. The N-H proton of the amide and the secondary amine proton of the piperazine ring would appear as broad singlets, and their chemical shifts could be influenced by the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This includes the carbonyl carbon of the amide group, which would be found significantly downfield. The spectrum would also show distinct peaks for the carbon atoms of the pyridine and piperazine rings.

Table 1: Predicted NMR Data for this compound

| Analysis | Predicted Chemical Shift (ppm) | Associated Protons/Carbons |

|---|---|---|

| ¹H NMR | 8.2-8.4 | Pyridine ring protons |

| 7.0-7.8 | Pyridine ring protons | |

| ~3.2 | Acetamide -CH₂- | |

| 2.5-3.0 | Piperazine ring protons | |

| Variable | -NH- (amide and piperazine) | |

| ¹³C NMR | ~170 | C=O (amide) |

| 110-155 | Pyridine ring carbons | |

| ~60 | Acetamide -CH₂- |

Note: The data in this table is predictive and serves as an illustration of expected values.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A strong absorption band around 1680 cm⁻¹ would indicate the presence of the amide carbonyl (C=O) stretching vibration. The N-H stretching vibration of the amide and the secondary amine in the piperazine ring would likely appear as a broad band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations from the aromatic pyridine ring and the aliphatic piperazine ring would be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

Table 2: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretching (Amide & Amine) | 3200-3400 |

| C-H Stretching (Aromatic) | 3000-3100 |

| C-H Stretching (Aliphatic) | 2800-3000 |

| C=O Stretching (Amide) | ~1680 |

Note: The data in this table is based on typical functional group absorption regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the pyridine ring, an aromatic system, would result in characteristic absorption maxima (λ_max) in the UV region, likely corresponding to π to π* transitions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (molecular formula C₁₁H₁₆N₄O), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely show characteristic losses of the piperazine and pyridine moieties.

X-ray Crystallography for Solid-State Structure Determination and Conformation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for the parent compound this compound is readily available in the public domain, studies on closely related derivatives, such as 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide, have been published. nih.govnih.gov For this derivative, X-ray analysis revealed that the piperazine ring adopts a chair conformation. nih.govnih.gov Such studies provide valuable, albeit indirect, insights into the likely solid-state conformation of the title compound, including bond angles, bond lengths, and intermolecular interactions like hydrogen bonding.

Chromatographic Techniques for Purity Assessment and Compound Isolation

Chromatographic methods are essential for the separation, identification, and purification of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of this compound. A sample is passed through a column packed with a stationary phase, and its components are separated based on their differential interactions with the stationary and mobile phases. A pure compound will ideally show a single peak in the chromatogram. The retention time of this peak is a characteristic property under specific chromatographic conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. As the components of a mixture are separated by the LC system, they are directly introduced into the mass spectrometer. This allows for the determination of the molecular weight of each separated component, providing a high degree of confidence in both the purity assessment and the identity of the target compound.

常见问题

Basic: How is 2-piperazin-1-yl-N-pyridin-2-yl-acetamide synthesized and structurally characterized?

Methodological Answer: